1-benzyl-1H-pyrazolo[4,3-c]pyridine
Description
Properties
CAS No. |
41373-11-9 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-benzylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C13H11N3/c1-2-4-11(5-3-1)10-16-13-6-7-14-8-12(13)9-15-16/h1-9H,10H2 |
InChI Key |
QRFMDVKQNODXRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=NC=C3)C=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=NC=C3)C=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Isomeric Pyrazolopyridines
Pyrazolopyridines comprise five isomers (Fig. 2), differing in ring fusion positions. Key distinctions include:
Key Insight: The [4,3-c] isomer’s benzyl group and substitution pattern enhance its antiproliferative and antimicrobial effects compared to other isomers, which often require additional functional groups (e.g., phenol or nitro groups) for activity .
Fused Heterocyclic Analogs
Fusion with additional rings modulates physicochemical and biological properties:
Key Insight : Benzyl-substituted [4,3-c]pyridines outperform fused analogs in potency, likely due to optimized steric and electronic interactions with biological targets .
Substituent Effects on Bioactivity
Substituents at C4, C6, and C7 critically influence efficacy:
Key Insight: Electrophilic groups (e.g., iodine at C7) enhance cross-coupling reactivity and target engagement, while polar groups (e.g., phenol) improve solubility and reduce cytotoxicity .
Preparation Methods
Cyclization of Precursors Containing Pyridine and Pyrazole Units
A common approach involves the condensation of substituted pyridine derivatives with hydrazine or hydrazine derivatives to form the pyrazole ring fused to the pyridine. For example, the reaction of pyridine-based amino acids with hydrazine derivatives under controlled temperature yields pyrazolo-fused pyridine intermediates.
- Example: In a patent (CN105777743A), a method describes adding pyridine and a precursor compound in an ice bath, followed by methylchloroformate addition to form pyrazolo intermediates with high yield (up to 95.7%) under mild conditions.
N-Benzylation of Pyrazolo[4,3-c]pyridine Core
The introduction of the benzyl group at the nitrogen atom (N1 position) is typically achieved via N-alkylation reactions:
- Reaction of the pyrazolo[4,3-c]pyridine core with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- Solvents like DMF or acetonitrile are commonly used to facilitate the reaction.
- The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
This step is crucial to obtain 1-benzyl-1H-pyrazolo[4,3-c]pyridine specifically.
A summary table of typical reaction conditions and yields from related pyrazolo-pyridine syntheses is provided below:
Advantages of Current Preparation Methods
- Mild Reaction Conditions: Most steps occur at or near room temperature, reducing decomposition risks.
- High Yields: Reported yields for intermediate formation and N-alkylation are generally high (above 75%).
- Simple Purification: Many products precipitate as solids, facilitating isolation by filtration and recrystallization.
- Scalability: Methods are suitable for industrial scale due to inexpensive reagents and straightforward procedures.
Summary and Research Findings
- The preparation of this compound primarily involves the formation of the pyrazolo[4,3-c]pyridine core via cyclization of pyridine derivatives with hydrazine or related reagents.
- Subsequent N-benzylation is achieved by alkylation with benzyl halides under basic conditions.
- The methods are characterized by mild conditions, good yields, and operational simplicity.
- Related pyrazolo-fused heterocycles have been synthesized using similar strategies, providing a foundation for optimizing the synthesis of this compound.
- These compounds have been studied for biological activities, indicating the importance of efficient synthetic routes.
This overview consolidates diverse research findings and patent literature to present a professional and authoritative guide to the preparation of this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-benzyl-1H-pyrazolo[4,3-c]pyridine, and how do they differ in efficiency?
- Methodological Answer : Two main strategies are employed:
- Pyrazole annelation : Building the pyrazole ring onto a preformed pyridine derivative. This method is advantageous for introducing substituents at specific positions .
- Pyridine-ring formation : Using pyrazole precursors (e.g., 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes) with alkynes via Sonogashira coupling, followed by tert-butylamine-mediated cyclization. This approach allows modular substitution patterns .
- Efficiency varies based on reaction conditions: Annelation requires precise temperature control, while pyridine-ring formation offers scalability but demands rigorous purification .
Q. How can researchers characterize the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., benzyl group attachment) .
- HPLC : Quantify purity (>95% typically required for biological assays) using reverse-phase columns with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Validate molecular weight and detect side products (e.g., incomplete benzylation) .
Q. What basic biological screening models are used to assess antimicrobial activity in pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer :
- Disc diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with zones of inhibition compared to standard antibiotics like ampicillin .
- MIC determination : Broth microdilution assays quantify minimal inhibitory concentrations (MICs) for antifungal activity (e.g., against Candida albicans) .
Advanced Research Questions
Q. How do structural modifications to the pyrazolo[4,3-c]pyridine core influence selectivity for kinase targets like EGFR vs. ERK?
- Methodological Answer :
- Substituent positioning : The benzyl group at N1 enhances EGFR binding by occupying hydrophobic pockets, while 3-carboximidamide derivatives (e.g., 1-(2-fluorobenzyl) analogs) show ERK selectivity via hydrogen-bond interactions in the ATP-binding site .
- SAR Table :
| Substituent Position | Target Affinity (IC₅₀) | Key Interaction |
|---|---|---|
| N1-Benzyl | EGFR: 12 nM | Hydrophobic |
| C3-Carboximidamide | ERK: 8 nM | H-bond with Glu73 |
Q. What experimental strategies resolve contradictions in anticancer activity data across cell lines (e.g., K562 vs. MCF-7)?
- Methodological Answer :
- Cell line profiling : Use RNA sequencing to identify differential expression of target proteins (e.g., tubulin in K562 vs. HER2 in MCF-7) .
- Apoptosis assays : Compare caspase-3 activation and mitochondrial membrane depolarization to distinguish mechanism-driven vs. off-target effects .
- Metabolic stability : Evaluate hepatic microsome stability to rule out pharmacokinetic variability .
Q. How can molecular modeling optimize the binding affinity of this compound derivatives for dual PI3K/mTOR inhibition?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite to simulate interactions with PI3K (PDB: 4LZP) and mTOR (PDB: 4JSV). Focus on hinge-region hydrogen bonds (e.g., Val882 in mTOR) .
- Free energy perturbation (FEP) : Predict affinity changes for substituents at C6 (e.g., trifluoromethyl groups improve hydrophobic contacts) .
Q. What synthetic challenges arise in scaling up pyrazolo[4,3-c]pyridine derivatives, and how are they mitigated?
- Methodological Answer :
- Challenges :
- Low yields in cyclization steps due to steric hindrance from benzyl groups .
- Purification difficulties with polar intermediates (e.g., formamide byproducts) .
- Solutions :
- Use flow chemistry for high-pressure cyclization to improve reaction homogeneity .
- Employ preparative SFC (supercritical fluid chromatography) for enantiomeric separation of chiral intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
